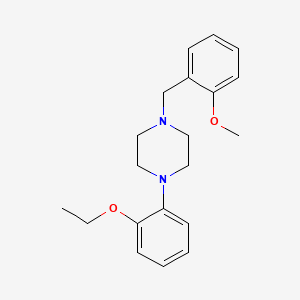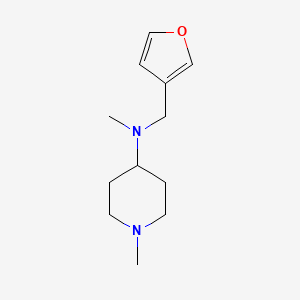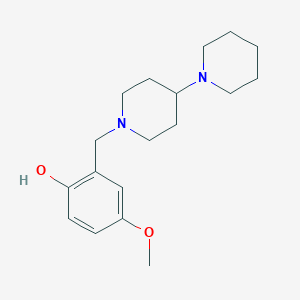![molecular formula C20H30N2O3S B5616861 8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5616861.png)
8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which share a structural resemblance with the compound , involves various strategies to introduce functionality and complexity into the spirocyclic framework. One approach involves the preparation of spiroacetal enol ethers and methoxycarbonylmethylene derivatives through intramolecular conjugate addition, showcasing the versatility of synthetic routes towards diazaspiro compounds (Toshima et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds related to 8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one involves spirocyclic frameworks that can exhibit various stereoisomers due to their spiro junctions. Research on similar compounds has led to the synthesis of all four energetically possible stereoisomers of related structures, demonstrating the complexity and the importance of stereochemistry in these molecules (Mori & Ikunaka, 1984).
Chemical Reactions and Properties
The reactivity of the spirocyclic compounds often involves interactions with carbonyl compounds, leading to a variety of products with different substituents and structural motifs. For example, reactions of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds have been used to synthesize dihydropyranones and pyrazolinones, highlighting the chemical versatility of the core structure (Shandala, Ayoub, & Mohammad, 1984).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Research into the supramolecular arrangements of cyclohexane-spirohydantoin derivatives offers insights into how substituents on the cyclohexane ring influence the overall molecular packing and stability (Graus et al., 2010).
Propiedades
IUPAC Name |
8-(4-ethyl-5-methylthiophene-3-carbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-4-16-15(2)26-13-17(16)19(24)21-9-6-20(7-10-21)12-18(23)22(14-20)8-5-11-25-3/h13H,4-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIZPOHPWQNLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCC3(CC2)CC(=O)N(C3)CCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-Ethyl-5-methyl-3-thienyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5616789.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5616800.png)

![N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5616812.png)
![1-(cyclobutylcarbonyl)-N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-piperidinecarboxamide](/img/structure/B5616817.png)
![N-butyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B5616829.png)

![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}chromane-3-carboxamide](/img/structure/B5616836.png)
![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methyl-4H-pyran-4-one](/img/structure/B5616837.png)

![(2,1,3-benzothiadiazol-5-ylmethyl)methyl[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5616896.png)
